molecular formula C12H15N5OS B2544680 N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1396845-50-3

N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2544680
CAS No.: 1396845-50-3
M. Wt: 277.35
InChI Key: WESFFNRJNAMJKY-UHFFFAOYSA-N
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Description

The compound “N-(2-(dimethylamino)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic molecule that contains a pyrimidine ring and a thiazole ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. Thiazole, a ring structure containing nitrogen and sulfur, is also found in many biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a thiazole ring. The dimethylamino group attached to the pyrimidine ring would make it a tertiary amine, which could have implications for its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in substitution reactions, and the amino group can be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the tertiary amine, and the carboxamide group .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

A study by Abu‐Hashem et al. (2020) presents the synthesis of various novel heterocyclic compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, derived from visnagenone and khellinone. These compounds were investigated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, demonstrating significant inhibitory activity on COX-2 selectivity and potential as medicinal agents (Abu‐Hashem et al., 2020).

Antitumor Activities

Fahim et al. (2019) reported the synthesis of novel pyrimidiopyrazole derivatives, including reactions involving 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide. These derivatives demonstrated outstanding in vitro antitumor activity against HepG2 cell lines. The study highlights the potential of these compounds in cancer treatment, supported by molecular docking and DFT studies (Fahim et al., 2019).

DNA Recognition and Gene Expression Control

Chavda et al. (2010) explored the synthesis and biophysical characteristics of polyamides containing pyrrole(H) moieties for targeting specific DNA sequences. These compounds are potential medicinal agents for controlling gene expression and treating diseases like cancer, demonstrating the significance of precise DNA interaction in drug development (Chavda et al., 2010).

Anti-5-lipoxygenase and Anticancer Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that contribute to the development of new therapeutic agents (Rahmouni et al., 2016).

Antituberculosis Activity

Moraski et al. (2011) synthesized imidazopyridine-3-carboxamides and evaluated their anti-tuberculosis activity, highlighting compounds with excellent potency against multi- and extensive drug-resistant TB strains. This study underscores the potential of these compounds in addressing the global challenge of drug-resistant tuberculosis (Moraski et al., 2011).

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-7-10(19-8(2)15-7)11(18)16-9-5-13-12(14-6-9)17(3)4/h5-6H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESFFNRJNAMJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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